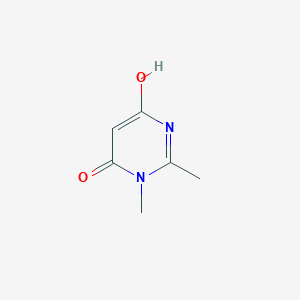
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Substitution: The methyl groups can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: 6-Oxo-2,3-dimethylpyrimidin-4(3H)-one.
Reduction Products: 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-ol.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and methyl groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxy group, making it less polar.
6-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
4-Hydroxy-2,3-dimethylpyrimidine: Hydroxy group at a different position.
Uniqueness
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.
Biological Activity
6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of pyrimidine compounds demonstrated that this particular compound showed significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The compound's effectiveness against Staphylococcus aureus and Bacillus subtilis suggests its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A notable study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
| HeLa | 18 | Inhibition of DNA synthesis |
The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating a potent cytotoxic effect attributed to the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- DNA Intercalation : Its structure allows for intercalation into DNA, disrupting replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.
- Case Study 2 : In vitro studies on cancer cell lines revealed synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy and reducing side effects.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-hydroxy-2,3-dimethylpyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-5(9)3-6(10)8(4)2/h3,9H,1-2H3 |
InChI Key |
RWJQIXQSOJZAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















